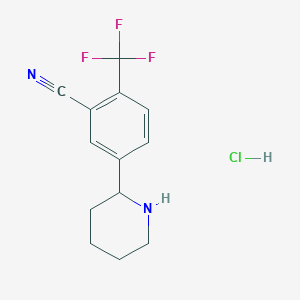

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride

Description

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride is a small-molecule compound featuring a benzonitrile core substituted with a trifluoromethyl group at the 2-position and a piperidine ring at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the piperidine moiety provides basicity, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

5-piperidin-2-yl-2-(trifluoromethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2.ClH/c14-13(15,16)11-5-4-9(7-10(11)8-17)12-3-1-2-6-18-12;/h4-5,7,12,18H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFSXYGRCBUXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=C(C=C2)C(F)(F)F)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzonitrile Precursors

Optimization via Methylation

Patent WO2016139677A1 details methylation strategies critical for stabilizing intermediates. For example, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (4) is methylated using dimethyl sulfate (2.0–3.5 equivalents) in methyl isobutyl ketone with potassium carbonate, achieving >90% conversion to 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (5) . This step underscores the importance of reagent stoichiometry and solvent choice in minimizing side reactions.

Buchwald-Hartwig Amination

Cyclization and Ring-Closing Strategies

Piperidine Ring Formation

Chinese Patent CN104592198A outlines a cyclization approach for 2-methyl-5-(piperidin-4-yl)pyrimidine , starting from 2-methylpyrimidine. Bromination at the 5-position, followed by coupling with N-benzylpiperidone and subsequent elimination/debenzylation, achieves the piperidine-substituted product. Adapting this route, 5-bromo-2-(trifluoromethyl)benzonitrile could undergo similar coupling with piperidine precursors, followed by hydrogenolysis to remove protecting groups.

Key Reaction Steps:

-

Bromination : 2-(Trifluoromethyl)benzonitrile → 5-bromo-2-(trifluoromethyl)benzonitrile (HBr/AcOH).

-

Coupling : Reaction with N-Boc-piperidine-2-boronic acid under Pd catalysis.

-

Deprotection : TFA-mediated Boc removal, followed by HCl salt formation.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The final step involves converting the free base to its hydrochloride salt. Patent WO2016139677A1 describes treating the amine intermediate with HCl in ethanol, yielding crystalline hydrochloride salts after filtration. For 5-(piperidin-2-yl)-2-(trifluoromethyl)benzonitrile , this would entail dissolving the free base in anhydrous ethanol, adding concentrated HCl (1.1 equivalents), and cooling to precipitate the hydrochloride.

Comparative Analysis of Methodologies

Table 3: Efficiency of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | Short reaction time, simple setup | Competing side reactions | 62–85 |

| Cross-Coupling | High regioselectivity | Requires expensive catalysts | 70–92 |

| Cyclization | Scalable for bulk synthesis | Multistep, lower atom economy | 35–49 |

Nucleophilic substitution offers the most direct pathway but requires rigorous control of reaction conditions to suppress byproducts like 4 . Cross-coupling methods, while efficient, depend on costly palladium catalysts and anhydrous conditions. Cyclization routes are advantageous for constructing complex architectures but involve intermediate purification challenges .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the aromatic ring or piperidine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride. Specifically, derivatives of this compound have shown effectiveness against several viruses, including the influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). For instance, synthesized compounds demonstrated IC50 values as low as 0.0022 µM against HSV-1, indicating strong antiviral activity .

Structure-Activity Relationship Studies

The trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable scaffold for the development of new drugs. Structure-activity relationship studies have been conducted to optimize the efficacy of related compounds, focusing on modifications that improve their antiviral and antibacterial activities .

Neuropharmacology

CNS Activity

Compounds containing piperidine moieties are often investigated for their central nervous system (CNS) effects. The piperidine ring in this compound may contribute to its potential as a therapeutic agent for neurological disorders. Research into similar piperidine derivatives has shown promise in treating conditions such as anxiety and depression due to their interaction with neurotransmitter systems .

Cancer Research

Androgen Receptor Modulation

Research indicates that compounds similar to this compound can act as selective androgen receptor modulators (SARMs). These compounds have potential applications in cancer treatment, particularly prostate cancer, by modulating androgen receptor activity. The ability to selectively inhibit or activate these receptors presents a novel therapeutic strategy for managing hormone-dependent cancers .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation techniques. The compound's synthesis has been documented in various patents and research articles, showcasing different methodologies that optimize yield and purity .

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring may interact with active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- Piperidine vs.

- Salt Forms : Hydrochloride or dihydrochloride salts (target and compound) enhance aqueous solubility compared to neutral analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile .

- Functional Groups : The trifluoromethyl group is conserved across all compounds, but the benzonitrile (target) vs. carboxylic acid () alters polarity. Benzonitrile’s electron-withdrawing nature may reduce hydrogen-bonding capacity compared to carboxylic acid .

Pharmacological and Biochemical Implications

- Target Selectivity : The piperidine ring in the target compound may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels, whereas pyridine-containing analogs () could exhibit affinity for kinases or proteases due to their planar aromatic systems .

- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, but the hydrochloride salt in the target may improve pharmacokinetic profiles by reducing first-pass metabolism .

- Benzimidazole vs.

Biological Activity

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride, a compound with the molecular formula C13H14ClF3N, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Weight : 290.71 g/mol

- CAS Number : 2703756-73-2

- Chemical Structure : The compound features a trifluoromethyl group and a piperidine moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The piperidine structure is known to interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antiparasitic Activity : In vitro assays demonstrated significant activity against malaria parasites, particularly through inhibition of the PfATP4 enzyme, which is crucial for parasite survival .

- Antimicrobial Properties : The compound showed promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Preliminary assessments indicate moderate cytotoxic effects on human cell lines, necessitating further investigation into its safety profile .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiparasitic | EC50 = 0.395 μM against PfATP4 | |

| Antimicrobial | Effective against multiple strains | |

| Cytotoxicity | Moderate cytotoxicity in HepG2 cells |

Case Study: Antiparasitic Efficacy

In a study evaluating the efficacy of various compounds against malaria, this compound was tested in a mouse model. The compound demonstrated a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg over four days. This finding highlights its potential as a lead compound for developing new antimalarial therapies .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates moderate metabolic stability and bioavailability. Studies suggest that the presence of the trifluoromethyl group contributes to its lipophilicity, affecting absorption and distribution within biological systems . Toxicological evaluations are ongoing to assess long-term effects and safety.

Q & A

Q. What are the recommended synthetic routes for 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and salt formation. For example, the piperidine ring may be introduced via reductive amination or palladium-catalyzed coupling, while the trifluoromethyl group is often added using trifluoromethylation reagents (e.g., TMSCF₃ or Umemoto’s reagent). Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol. Critical parameters include temperature control (±2°C) during cyclization to avoid side products and strict anhydrous conditions for trifluoromethylation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation (e.g., axial/equatorial protons) and trifluoromethyl group integration.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for purity (>98%) and molecular ion verification.

- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in the piperidine moiety .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility in DMSO (≥50 mg/mL) is typical for stock solutions, but precipitation may occur in buffered saline (pH 7.4). Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) are recommended for biological assays .

Q. What stability considerations are critical for long-term storage?

Store at −20°C in airtight, light-protected containers under inert gas (argon). Degradation is accelerated by moisture (>5% RH) and acidic/alkaline conditions. Monitor stability via periodic HPLC analysis; degradation products may include hydrolyzed benzonitrile (to carboxylic acid) or piperidine ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Validate binding affinity using orthogonal methods:

- SPR (Surface Plasmon Resonance) : Direct kinetic analysis (ka/kd rates).

- Radioligand Displacement : Compare IC₅₀ values under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Cross-reference with structural analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) to identify substituent-specific effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the trifluoromethyl and benzonitrile groups?

- Trifluoromethyl : Replace with -CF₂H or -CHF₂ to assess electronic effects (e.g., Hammett σ values).

- Benzonitrile : Substitute with carboxylic acid or amide to probe hydrogen-bonding interactions. Use computational docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases or GPCRs) and validate with mutagenesis studies .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

Implement rigorous QC protocols:

Q. What in silico tools are suitable for predicting the metabolic fate of this compound?

Use software like MetaSite or ADMET Predictor to identify likely Phase I/II metabolites (e.g., piperidine N-oxidation or benzonitrile hydrolysis). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Q. How should researchers design experiments to assess off-target effects in complex biological systems?

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Matrix interference (e.g., plasma proteins) necessitates sample preparation via protein precipitation (acetonitrile) or SPE (solid-phase extraction). LC-MS/MS methods using deuterated internal standards (e.g., d₄-trifluoromethyl analogs) improve accuracy. Limit of quantification (LOQ) should be ≤1 ng/mL for pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.